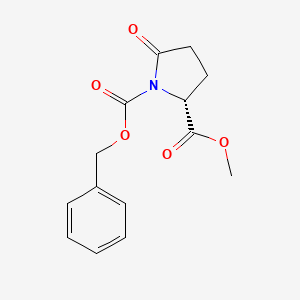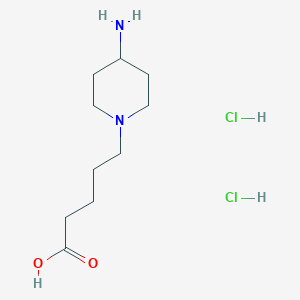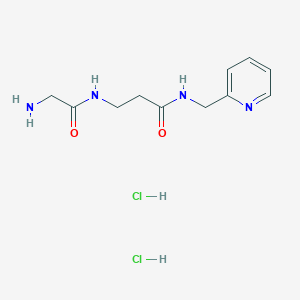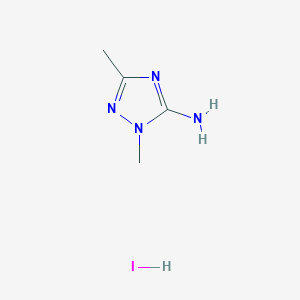![molecular formula C8H7FN2O B1448574 (7-Fluoroimidazo[1,2-a]pyridin-2-yl)méthanol CAS No. 1648841-49-9](/img/structure/B1448574.png)
(7-Fluoroimidazo[1,2-a]pyridin-2-yl)méthanol
Vue d'ensemble
Description
The compound “(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol” is a chemical compound with the IUPAC name (6-fluoroimidazo [1,2-a]pyridin-3-yl)methanol . It has a molecular weight of 166.15 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds, such as (3-fluoroimidazo [1,2-a]pyridin-2-yl)phosphonates, has been achieved by a tandem reaction of imidoyl chlorides with two equivalents of triethyl phosphite . The starting imidoyl chlorides were obtained by the consecutive addition of trifluoroacetic acid and thionyl chloride to a solution of the corresponding methyl-2-aminopyridine in pyridine .Molecular Structure Analysis
The InChI code for the compound is 1S/C8H7FN2O/c9-6-1-2-8-10-3-7 (5-12)11 (8)4-6/h1-4,12H,5H2 . This code provides a specific representation of the compound’s molecular structure.Applications De Recherche Scientifique
Activité antifibrotique
Ce composé a été étudié pour ses activités antifibrotiques potentielles. Dans le contexte de la fibrose hépatique, des dérivés de ce composé ont montré des résultats prometteurs en inhibant l'expression du collagène et la teneur en hydroxyproline dans le milieu de culture cellulaire, indiquant un potentiel en tant que nouveaux médicaments antifibrotiques .
Synthèse pharmaceutique
Les propriétés chimiques uniques du (7-Fluoroimidazo[1,2-a]pyridin-2-yl)méthanol le rendent significatif en synthèse pharmaceutique. Il joue un rôle crucial dans le développement de composés inhibant les enzymes IRAK et FLT3, qui sont des cibles thérapeutiques pour des maladies comme le cancer .
Sondage fluorescent
Des composés liés au this compound ont été utilisés pour créer des sondes fluorescentes. Ces sondes sont précieuses pour surveiller les changements de pH dans divers processus biologiques et environnementaux .
Chimie médicinale
La partie imidazopyridine est une structure privilégiée en chimie médicinale. Elle est employée dans la conception de bibliothèques de nouveaux composés hétérocycliques présentant des activités biologiques potentielles, notamment des composés antimicrobiens, antiviraux, antitumoraux et antifibrotiques .
Inhibition enzymatique
Les dérivés du composé sont étudiés pour leur capacité à inhiber des enzymes spécifiques impliquées dans diverses maladies. Cela inclut des enzymes comme IRAK et FLT3, impliquées dans les cancers hématopoïétiques, les syndromes myélodysplasiques (SMD) et les leucémies aiguës myéloïdes (LAM) .
Biologie chimique
En biologie chimique, le composé est utilisé pour construire de nouvelles bibliothèques de composés hétérocycliques. Ces bibliothèques sont essentielles pour la découverte de nouveaux médicaments présentant des activités biologiques et pharmaceutiques diverses .
Méthodologie de synthèse
La synthèse du this compound implique des approches respectueuses de l'environnement avec des rendements élevés. La méthode de synthèse promue par le complexe de cuivre est un exemple de ce type, mettant en évidence le rôle du composé en chimie verte .
Découverte de médicaments
Dans le cadre des efforts de découverte de médicaments, les dérivés du composé sont évalués sur diverses lignées cellulaires pour déterminer leurs activités biologiques. Ceci est crucial pour identifier de nouveaux médicaments potentiels pour un large éventail de maladies .
Mécanisme D'action
Target of Action
Related compounds in the imidazo[1,2-a]pyridine class have been known to interact with various biological targets, contributing to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines, in general, are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, suggesting that they may interact with multiple biochemical pathways .
Analyse Biochimique
Biochemical Properties
(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves the binding of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol can alter the expression of certain genes, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol can bind to the active site of enzymes, leading to their inhibition or activation . This binding can result in changes in the enzyme’s conformation, affecting its activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function, including changes in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression . At high doses, (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol can exhibit toxic or adverse effects . These effects can include enzyme inhibition, disruption of cellular metabolism, and changes in cell signaling pathways . Threshold effects have also been observed, where the compound’s activity changes significantly at certain dosage levels .
Metabolic Pathways
(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of many drugs . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Additionally, (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol can influence the activity of other metabolic enzymes, further affecting metabolic pathways .
Transport and Distribution
The transport and distribution of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . The distribution of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol within tissues can also be influenced by its binding to proteins, which can affect its localization and activity .
Subcellular Localization
The subcellular localization of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol can be localized to the mitochondria, where it can influence mitochondrial function and metabolism . The subcellular localization of this compound can also affect its interactions with other biomolecules, further influencing its biochemical activity .
Propriétés
IUPAC Name |
(7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBJBGJMDCVSMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride](/img/structure/B1448493.png)
amine](/img/structure/B1448497.png)





![3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride](/img/structure/B1448504.png)




